molecular formula C22H22FNO4S B11406793 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11406793
M. Wt: 415.5 g/mol
InChI Key: PNIJWRNDFKBXBH-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dioxidotetrahydrothiophene ring, a fluorobenzyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Introduction of the fluorobenzyl group: This step may involve the reaction of a fluorobenzyl halide with an appropriate nucleophile to form the desired fluorobenzyl intermediate.

    Formation of the benzofuran moiety: The benzofuran ring can be synthesized through cyclization reactions involving suitable precursors.

    Coupling reactions: The final step involves coupling the dioxidotetrahydrothiophene, fluorobenzyl, and benzofuran intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and benzofuran positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway modulation: The compound may influence cellular pathways, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other acetamides with sulfur-containing rings, fluorobenzyl groups, or benzofuran moieties. Examples include:

  • N-(4-fluorobenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Uniqueness

The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide lies in its combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H22FNO4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C22H22FNO4S/c1-15-2-7-21-20(10-15)17(13-28-21)11-22(25)24(19-8-9-29(26,27)14-19)12-16-3-5-18(23)6-4-16/h2-7,10,13,19H,8-9,11-12,14H2,1H3

InChI Key

PNIJWRNDFKBXBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

Origin of Product

United States

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